(4-(N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)sulfamoyl)phenyl)boronic acid
Description
This compound features a boronic acid group attached to a phenyl ring substituted with a sulfamoyl moiety. The sulfamoyl group is further modified with a 2-((tert-butyldimethylsilyl)oxy)ethyl chain. Key structural attributes include:
- Boronic Acid Group: Enables Suzuki-Miyaura cross-coupling reactions, a staple in medicinal and materials chemistry .
- tert-Butyldimethylsilyl (TBS) Ether: A bulky, hydrophobic protecting group that improves stability against oxidation and hydrolysis, commonly used in synthetic intermediates .
This structure suggests applications in drug development (e.g., protease inhibitors) or as a synthetic intermediate for functionalized arylboronates.
Properties
IUPAC Name |
[4-[2-[tert-butyl(dimethyl)silyl]oxyethylsulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BNO5SSi/c1-14(2,3)23(4,5)21-11-10-16-22(19,20)13-8-6-12(7-9-13)15(17)18/h6-9,16-18H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIHSUDDNJJGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCO[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BNO5SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657454 | |
| Record name | {4-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-53-7 | |
| Record name | B-[4-[[[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]amino]sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)sulfamoyl)phenyl)boronic acid typically involves multiple steps:
Formation of the sulfamoyl intermediate: The sulfamoyl moiety is prepared by reacting a suitable amine with sulfonyl chloride under controlled conditions.
Introduction of the silyl protecting group: tert-Butyldimethylsilyl chloride is added to the intermediate under anhydrous conditions to protect the hydroxyl group.
Boration reaction: The key boronic acid group is introduced through a palladium-catalyzed cross-coupling reaction with a boron-containing reagent.
Industrial Production Methods
Industrial-scale production of this compound involves optimizing reaction parameters such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow processes and automation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation, typically facilitated by reagents like hydrogen peroxide or peracids.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The boronic acid group participates in Suzuki-Miyaura cross-coupling reactions, while the sulfamoyl and silyl groups can be modified under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, base like potassium carbonate.
Major Products
From Oxidation: Oxidized derivatives with modified functional groups.
From Reduction: Reduced derivatives retaining the core structure.
From Substitution: Cross-coupled products with various organic moieties.
Scientific Research Applications
Chemistry
In organic synthesis, (4-(N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)sulfamoyl)phenyl)boronic acid is used as a building block for creating complex molecules. Its boronic acid group is crucial for palladium-catalyzed coupling reactions, which are integral in the formation of carbon-carbon bonds.
Biology
The compound is investigated for its potential as a biological probe due to its boronic acid moiety, which can bind to diols and other biologically relevant functional groups. This makes it a valuable tool in the study of carbohydrate interactions and enzyme functions.
Medicine
In medical research, this compound is explored for its potential in drug development. Its ability to engage in reversible covalent interactions with biological targets offers promise for therapeutic applications.
Industry
Industrially, the compound is utilized in the development of advanced materials, including polymers and coatings, due to its reactive functional groups and ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of (4-(N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)sulfamoyl)phenyl)boronic acid largely depends on its interactions with molecular targets through its functional groups. The boronic acid group can form reversible covalent bonds with diols and related groups, which is significant in biological contexts such as enzyme inhibition. The sulfamoyl and silyl groups also contribute to its reactivity and interactions with other molecules, influencing pathways in both chemical reactions and biological systems.
Comparison with Similar Compounds
Research Implications
The target compound’s unique combination of a boronic acid, sulfamoyl group, and TBS-protected chain makes it valuable for:
- Protecting Group Strategies : The TBS moiety enables selective deprotection in multi-step syntheses .
- Drug Design : Its balance of stability and hydrophobicity could optimize pharmacokinetics in boron-containing therapeutics.
- Material Science : Functionalization of arylboronates for OLEDs or sensors.
Biological Activity
(4-(N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)sulfamoyl)phenyl)boronic acid, also known by its CAS number 913835-53-7, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its boron-containing structure, which is known to interact with various biological targets, making it of interest for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 359.3 g/mol. Its structure includes a boronic acid moiety, which is often associated with diverse biological activities such as anticancer and antibacterial effects.
Anticancer Activity
Recent studies have highlighted the potential of boronic acids in cancer therapy. The introduction of the boronic acid group into bioactive molecules has been shown to enhance their selectivity and efficacy against cancer cells. For instance, compounds similar to this compound have been investigated for their ability to inhibit proteasome activity, a mechanism utilized by FDA-approved drugs like bortezomib for treating multiple myeloma .
Table 1: Summary of Anticancer Studies Involving Boronic Acids
Antibacterial and Antiviral Activity
Boronic acids have also been explored for their antibacterial and antiviral properties. The ability of these compounds to interact with bacterial enzymes offers a pathway for developing new antibiotics. Research indicates that modifications in the boronic acid structure can lead to enhanced activity against resistant bacterial strains .
Case Study: Antibacterial Efficacy
In vitro studies have demonstrated that certain boronic acid derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structural modification in this compound may provide similar benefits, warranting further investigation.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols in biomolecules, which is a characteristic feature of boronic acids. This property facilitates interactions with enzymes and proteins involved in various metabolic pathways.
Table 2: Mechanisms of Action for Boronic Acids
| Mechanism | Description |
|---|---|
| Reversible covalent bonding | Interacts with diols in proteins/enzyme active sites |
| Proteasome inhibition | Disrupts protein degradation pathways |
| Enzyme inhibition | Blocks bacterial enzyme function |
Q & A
Q. What are the standard synthetic routes for (4-(N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)sulfamoyl)phenyl)boronic acid, and how is purity ensured?
The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:
- Introduction of the sulfamoyl group via sulfonation of an aniline precursor.
- Protection of the hydroxyl group using a tert-butyldimethylsilyl (TBDMS) group to enhance stability during subsequent reactions.
- Installation of the boronic acid moiety via Miyaura borylation or palladium-catalyzed cross-coupling. Purity is confirmed using HPLC (>95%) and structural validation via NMR (e.g., ¹H, ¹³C, and ¹¹B NMR) and mass spectrometry .
Q. How does the TBDMS group influence the compound’s reactivity in cross-coupling reactions?
The TBDMS group acts as a protecting group for the hydroxyl moiety, preventing undesired side reactions (e.g., oxidation or nucleophilic attack) while preserving the boronic acid’s ability to participate in Suzuki-Miyaura couplings. This enhances solubility in organic solvents (e.g., THF, DMF) and stabilizes intermediates during multi-step syntheses .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirms the positions of the TBDMS, sulfamoyl, and boronic acid groups.
- Mass spectrometry (MS) : Validates molecular weight and isotopic patterns.
- X-ray crystallography (if crystals are obtainable): Resolves stereoelectronic effects of the sulfamoyl and silyl ether groups.
- FT-IR : Identifies B-O and S=O vibrational modes .
Advanced Research Questions
Q. How can contradictory yields in syntheses using different catalysts (e.g., CuCl₂ vs. nano-CuO) be reconciled?
Catalyst selection impacts reaction efficiency due to differences in surface area (nano-CuO vs. bulk CuCl₂) and ligand compatibility. For example:
- CuCl₂·2H₂O/Na₂CO₃ in methanol achieves 95% yield under mild conditions (25°C, 0.25 hours) due to rapid ligand exchange.
- Nano-CuO in water requires longer reaction times (2 hours) but offers eco-friendly benefits (91% yield). Mechanistic studies (e.g., kinetic profiling or DFT calculations) are recommended to optimize catalyst-substrate interactions .
Q. What role does the fluorine substituent (if present in analogs) play in biological activity?
Fluorine at the ortho position (as in structurally similar compounds) enhances metabolic stability and binding affinity to biomolecules (e.g., enzymes or receptors) by:
Q. How can conflicting solubility data in aqueous vs. organic solvents be addressed for drug delivery applications?
The compound’s amphiphilic nature (hydrophilic boronic acid vs. hydrophobic TBDMS/sulfamoyl groups) leads to pH-dependent solubility:
- Aqueous buffers (pH 7.4) : Limited solubility (≤1 mg/mL) due to aggregation.
- Organic solvents (e.g., DMSO) : High solubility (>50 mg/mL). Strategies like PEGylation or nanoparticle encapsulation can improve bioavailability .
Methodological Guidance
Designing experiments to study boronic acid-diol interactions for enzyme inhibition:
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔG, ΔH).
- Perform molecular docking with enzymes containing vicinal diols (e.g., serine proteases) to predict binding pockets.
- Validate inhibition via kinetic assays (e.g., IC₅₀ measurements) .
Optimizing Suzuki-Miyaura cross-coupling reactions with this boronic acid:
- Catalyst : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
- Base : Cs₂CO₃ or K₃PO₄ to deprotonate the boronic acid.
- Solvent : Mixed THF/H₂O (3:1) for balanced solubility.
Monitor reaction progress via TLC (Rf shift) or LC-MS .
Data Contradiction Analysis
Discrepancies in reported biological activities across studies:
Variations in assay conditions (e.g., cell lines, incubation times) or impurity profiles (e.g., residual Pd in synthesized batches) may explain inconsistencies. Recommendations:
- Standardize bioassays using ≥95% pure compound (verified by HPLC).
- Include controls for boronic acid autofluorescence in fluorescence-based assays .
Structural Comparison Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
